molecular formula C25H31FN2O6 B2778504 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate CAS No. 1396807-17-2

2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate

Cat. No.: B2778504
CAS No.: 1396807-17-2
M. Wt: 474.529
InChI Key: YYDSBZZDPHTNGB-UHFFFAOYSA-N
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Description

2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 4-fluorobenzyl group and an N-phenethylacetamide moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common route includes the alkylation of piperidine with 4-fluorobenzyl chloride, followed by the introduction of the N-phenethylacetamide group through an amide coupling reaction. The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-efficiency catalysts, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or organolithium reagents in anhydrous conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-methyl-N-phenylacetamide oxalate
  • 2-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate

Uniqueness

Compared to similar compounds, 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate is unique due to its specific substitution pattern and the presence of the N-phenethylacetamide group. This structural uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-N-(2-phenylethyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O2.C2H2O4/c24-22-8-6-20(7-9-22)17-28-18-21-11-14-26(15-12-21)16-23(27)25-13-10-19-4-2-1-3-5-19;3-1(4)2(5)6/h1-9,21H,10-18H2,(H,25,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDSBZZDPHTNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)CC(=O)NCCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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